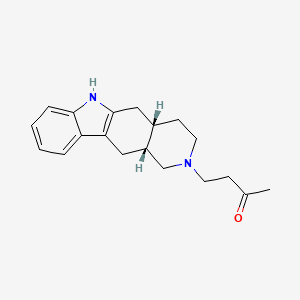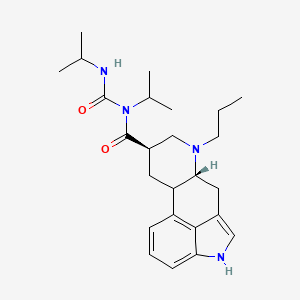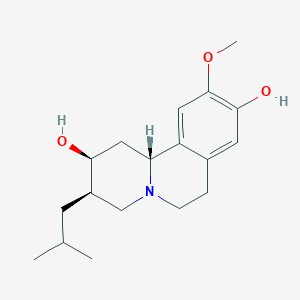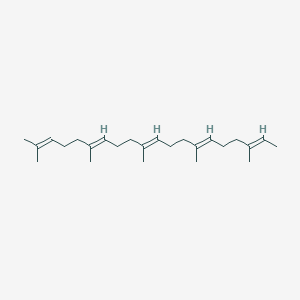
2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene . This compound is characterized by its molecular formula C25H42 and a molecular weight of 342.601 . It is an achiral molecule with no defined stereocenters and four E/Z centers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene are not well-documented. Typically, large-scale production of such compounds would involve optimization of the synthetic routes mentioned above to ensure high yield and purity, often using continuous flow reactors or other scalable techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction would produce saturated hydrocarbons.
Applications De Recherche Scientifique
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene has various applications in scientific research, including:
Chemistry: Used as a model compound for studying polyene reactivity and stability.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene involves its interaction with molecular targets and pathways within biological systems
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene: shares structural similarities with other polyene compounds such as and .
Beta-carotene: A precursor to vitamin A with antioxidant properties.
Lycopene: A red pigment found in tomatoes with potential anticancer properties.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and double bonds, which may confer distinct chemical and biological properties compared to other polyenes .
Propriétés
Numéro CAS |
75581-03-2 |
|---|---|
Formule moléculaire |
C25H42 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
(6E,10E,14E,18E)-2,6,10,14,18-pentamethylicosa-2,6,10,14,18-pentaene |
InChI |
InChI=1S/C25H42/c1-8-22(4)14-10-16-24(6)18-12-20-25(7)19-11-17-23(5)15-9-13-21(2)3/h8,13,16-17,20H,9-12,14-15,18-19H2,1-7H3/b22-8+,23-17+,24-16+,25-20+ |
Clé InChI |
IMXDCJPVYKXJPD-FMOJUEAUSA-N |
SMILES isomérique |
C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




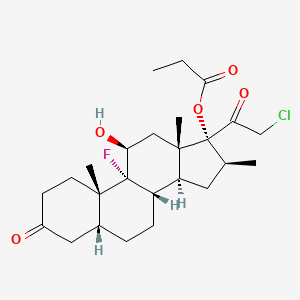

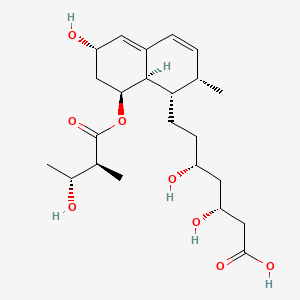
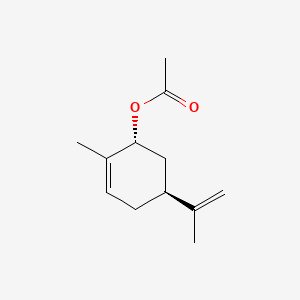

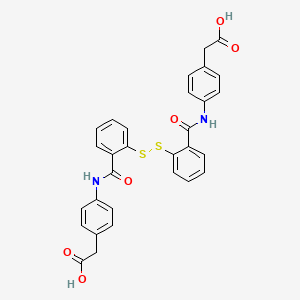

![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
